molecular formula C15H12BrNO B2941837 2-Benzyl-6-bromoisoindolin-1-one CAS No. 1344687-91-7

2-Benzyl-6-bromoisoindolin-1-one

Cat. No.: B2941837
CAS No.: 1344687-91-7
M. Wt: 302.171
InChI Key: BVFXSYIMFMLRBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Benzyl-6-bromoisoindolin-1-one involves the bromination of benzylic compounds using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux conditions . The reaction typically requires a catalytic amount of benzoyl peroxide to initiate the bromination process. After bromination, the resulting polybrominated mixtures are debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-bromoisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, depending on the nucleophile introduced .

Mechanism of Action

The specific mechanism of action for 2-Benzyl-6-bromoisoindolin-1-one is not well-documented. like other isoindolinone derivatives, it is likely to interact with various molecular targets and pathways in biological systems. These interactions may involve binding to specific receptors or enzymes, leading to the modulation of biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-6-bromoisoindolin-1-one is unique due to the presence of both the benzyl and bromo groups, which can influence its reactivity and biological activities. The combination of these functional groups makes it a valuable intermediate for synthesizing a wide range of bioactive molecules .

Properties

IUPAC Name

2-benzyl-6-bromo-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-13-7-6-12-10-17(15(18)14(12)8-13)9-11-4-2-1-3-5-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFXSYIMFMLRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C(=O)N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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